molecular formula C23H16BrN3 B2532969 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-22-0

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2532969
CAS No.: 901264-22-0
M. Wt: 414.306
InChI Key: MBCAQZFXRQFQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional bromophenyl and methylphenyl substituents. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized pyrazoloquinoline derivatives.

Scientific Research Applications

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties. For instance:

Properties

IUPAC Name

1-(4-bromophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-19-21(13-15)25-14-20-22(16-5-3-2-4-6-16)26-27(23(19)20)18-10-8-17(24)9-11-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCAQZFXRQFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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